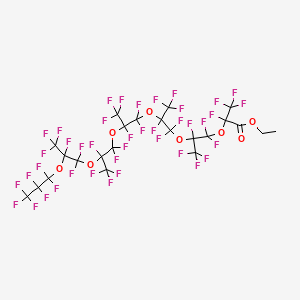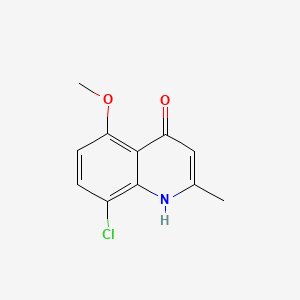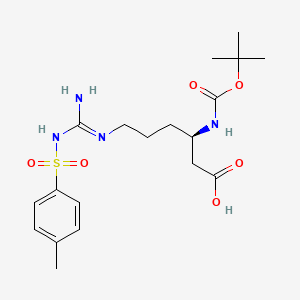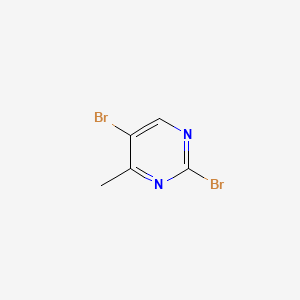![molecular formula C7H10N2O B596720 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol CAS No. 1215295-82-1](/img/structure/B596720.png)
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h10H,1-4H2,(H,8,9) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound “2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol” is a solid at room temperature . It has a molecular weight of 138.17 . The compound’s InChI code is 1S/C7H10N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h10H,1-4H2,(H,8,9) , which provides information about its molecular structure.
Applications De Recherche Scientifique
Intramolecular Cycloaddition and Synthesis
The compound "2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol" is synthesized through intramolecular nitrilimine cycloaddition to alkynes. This process allows for the creation of substituted tetrahydrocyclopenta[c]pyrazoles. Additionally, alkynylbromides are used as dipolarophiles to synthesize more versatile 3-bromo derivatives, highlighting the compound's adaptability in organic synthesis (Winters, Teleha, & Sui, 2014).
Chelating Ligands Synthesis
The compound is also a precursor in the synthesis of potential chelating ligands. For instance, it is synthesized through the condensation of acetylcyclopentanone difluoroboron complexes with dimethylformamide dimethyl acetal followed by cyclization with hydrazine hydrate. This indicates its role in the formation of complex molecules with potential applications in catalysis or material sciences (Kravtsov, Baranin, Dorokhov, & Zelinsky, 2009).
Catalytic Applications in Synthesis
It serves as a substrate in the preparation of complex molecules like tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. The process involves condensation reactions with various aldehydes, malononitrile, and 1,3-dicarbonyl compounds, under the catalysis of NH4H2PO4/Al2O3. This emphasizes the compound's utility in catalysis and synthesis of pharmacologically relevant structures (Maleki & Ashrafi, 2014).
Biological Relevance and Applications
Potential Anticancer Activity
Derivatives of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol are studied for their potential anticancer activity. Notably, pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines exhibit valence tautomerism and have been prepared as new biologically active compounds. This showcases the compound's significance in medicinal chemistry and drug design (Mojzych et al., 2014).
Green Synthesis and Antimicrobial Properties
The compound is involved in green synthetic processes, such as the solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines. These processes are environmentally friendly and produce compounds with confirmed antimicrobial properties, further emphasizing the compound's relevance in developing new antimicrobial agents (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Propriétés
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-4-7-5-2-1-3-6(5)8-9-7/h10H,1-4H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTISSAVSHFFOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670187 |
Source


|
| Record name | (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol | |
CAS RN |
1215295-82-1 |
Source


|
| Record name | 1,4,5,6-Tetrahydro-3-cyclopentapyrazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)

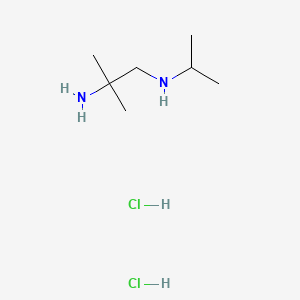
![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)
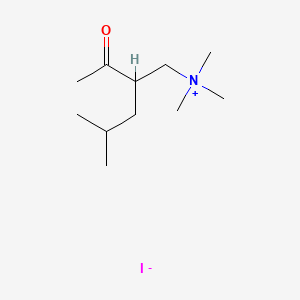
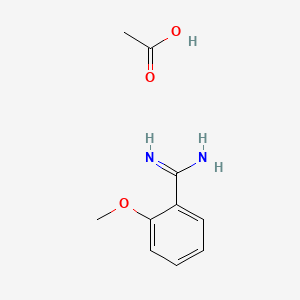
![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)
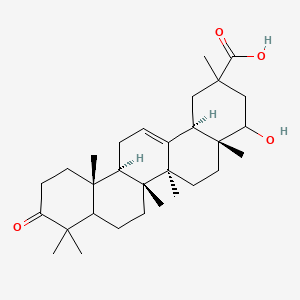
![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)
